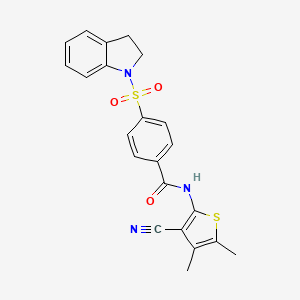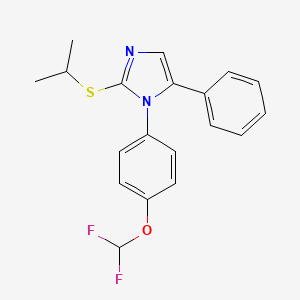
1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex arrangement of functional groups, including a difluoromethoxy group, an isopropylthio group, and a phenyl group attached to an imidazole ring, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions using benzene derivatives and suitable catalysts like aluminum chloride.
Attachment of the Difluoromethoxy Group: The difluoromethoxy group is introduced through nucleophilic substitution reactions using difluoromethyl ethers and appropriate bases.
Addition of the Isopropylthio Group: The isopropylthio group is incorporated through thiolation reactions using isopropyl thiol and suitable oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring or the phenyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation of the isopropylthio group.
Reduced Imidazole Derivatives: From hydrogenation reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique chemical properties make it a candidate for developing advanced materials with specific electronic or optical characteristics.
Chemical Biology: It serves as a tool for probing biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The difluoromethoxy and isopropylthio groups can enhance its binding affinity and specificity through hydrophobic interactions and hydrogen bonding. The phenyl groups contribute to the overall stability and lipophilicity of the molecule, facilitating its interaction with lipid membranes and other hydrophobic environments.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(4-(Trifluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole: Contains a trifluoromethoxy group, which may alter its chemical properties and biological activity.
1-(4-(Difluoromethoxy)phenyl)-2-(methylthio)-5-phenyl-1H-imidazole: Similar structure but with a methylthio group instead of an isopropylthio group.
Uniqueness: 1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug design and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-phenyl-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2OS/c1-13(2)25-19-22-12-17(14-6-4-3-5-7-14)23(19)15-8-10-16(11-9-15)24-18(20)21/h3-13,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYRGIFXQRJSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
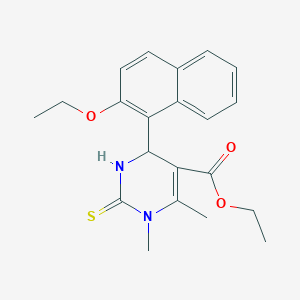
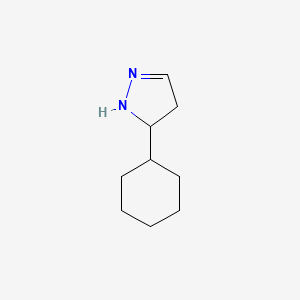
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2510198.png)
![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2510202.png)
![ethyl 3-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2510204.png)
![5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2510205.png)
![1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile](/img/structure/B2510206.png)
![(E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2510208.png)
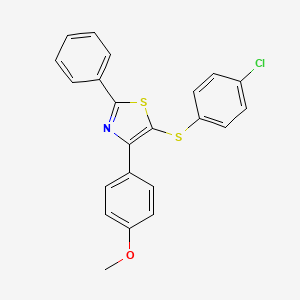
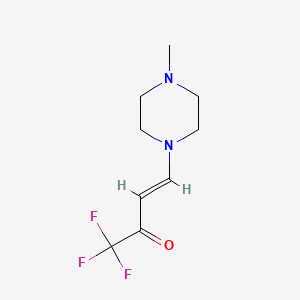
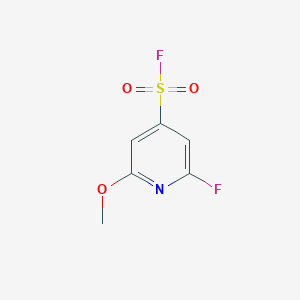
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2510216.png)

